|

REACTION_CXSMILES

|

Br[C:2]1[CH:11]=[CH:10][C:9]2[N:8]=[CH:7][C:6]3[N:12]([CH3:22])[C:13](=[O:21])[N:14]([CH:15]4[CH2:20][CH2:19][O:18][CH2:17][CH2:16]4)[C:5]=3[C:4]=2[CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH3:29][N:30]([CH3:50])[CH2:31][CH2:32][CH2:33][O:34][C:35]1[CH:40]=[CH:39][C:38](B2OC(C)(C)C(C)(C)O2)=[CH:37][N:36]=1.C>CCO>[CH3:50][N:30]([CH3:29])[CH2:31][CH2:32][CH2:33][O:34][C:35]1[N:36]=[CH:37][C:38]([C:2]2[CH:11]=[CH:10][C:9]3[N:8]=[CH:7][C:6]4[N:12]([CH3:22])[C:13](=[O:21])[N:14]([CH:15]5[CH2:20][CH2:19][O:18][CH2:17][CH2:16]5)[C:5]=4[C:4]=3[CH:3]=2)=[CH:39][CH:40]=1 |f:1.2.3|

|

|

Name

|

8-bromo-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one

|

|

Quantity

|

1700.1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=2C3=C(C=NC2C=C1)N(C(N3C3CCOCC3)=O)C

|

|

Name

|

|

|

Quantity

|

20.4 L

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

|

Name

|

|

|

Quantity

|

1948.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

1731.4 g

|

|

Type

|

reactant

|

|

Smiles

|

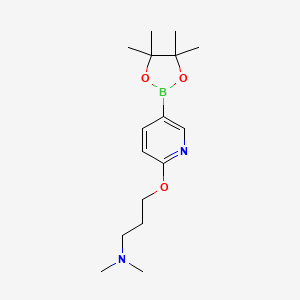

CN(CCCOC1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C)C

|

|

Name

|

crude material

|

|

Quantity

|

2084 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

35 g

|

|

Type

|

reactant

|

|

Smiles

|

C

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

78.5 (± 1.5) °C

|

|

Type

|

CUSTOM

|

|

Details

|

stirred for 30 mins

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

EtOH (6.8 L) and purified water (5.1 L)

|

|

Type

|

ADDITION

|

|

Details

|

were added to the mixture

|

|

Type

|

ADDITION

|

|

Details

|

followed by the addition chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (37.3 g)

|

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

|

Type

|

TEMPERATURE

|

|

Details

|

then cooled to 20° C.

|

|

Type

|

DISTILLATION

|

|

Details

|

to being distilled under reduced pressure to a volume of 12.6 L

|

|

Type

|

TEMPERATURE

|

|

Details

|

The batch was then cooled to 15-25° C.

|

|

Type

|

CUSTOM

|

|

Details

|

purified water (19.9 L)

|

|

Type

|

ADDITION

|

|

Details

|

added

|

|

Type

|

STIRRING

|

|

Details

|

The batch was stirred for 1 h 5 mins

|

|

Duration

|

5 min

|

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

|

Type

|

WASH

|

|

Details

|

the filter cake washed with purified water (3×3.7 L)

|

|

Type

|

CUSTOM

|

|

Details

|

then dried under vacuum at 40° C.

|

|

Type

|

CUSTOM

|

|

Details

|

to afford crude desired material (1978 g, 91.3%)

|

|

Type

|

CUSTOM

|

|

Details

|

The purification of the crude 8-[6-(3-dimethylaminopropoxy)pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (2066.9 g)

|

|

Type

|

ADDITION

|

|

Details

|

Crude 8-[6-(3-dimethylaminopropoxy)pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (350.1 g) was charged to a 10 L flask with EtOH (7.7 L)

|

|

Type

|

TEMPERATURE

|

|

Details

|

heated until a solution

|

|

Type

|

CUSTOM

|

|

Details

|

was formed (68-73° C.)

|

|

Type

|

STIRRING

|

|

Details

|

the solution stirred at 70-75° C. for 1 h

|

|

Duration

|

1 h

|

|

Type

|

FILTRATION

|

|

Details

|

The hot solution was filtered

|

|

Type

|

WASH

|

|

Details

|

The celite pad was washed with hot EtOH (2 L)

|

|

Type

|

CUSTOM

|

|

Details

|

to remove any residual product

|

|

Type

|

ADDITION

|

|

Details

|

on the celite and the initial filtrate charged to the vessel

|

|

Type

|

WAIT

|

|

Details

|

After completion of the 6 hot titrations carried out over 2 days

|

|

Duration

|

2 d

|

|

Type

|

DISTILLATION

|

|

Details

|

the filtrate in the vessel was distilled under reduced pressure until the remaining filtrate (

|

|

Type

|

ADDITION

|

|

Details

|

could be added

|

|

Type

|

TEMPERATURE

|

|

Details

|

The batch was then heated until a solution

|

|

Type

|

CUSTOM

|

|

Details

|

was formed (69° C.)

|

|

Type

|

DISTILLATION

|

|

Details

|

the distillation

|

|

Type

|

CUSTOM

|

|

Details

|

was equal to 5 volumes of the input material (maximum distillation batch temperature=55° C.)

|

|

Type

|

DISTILLATION

|

|

Details

|

The distillation

|

|

Type

|

TEMPERATURE

|

|

Details

|

the batch cooled to 5-15° C.

|

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

|

Type

|

WASH

|

|

Details

|

washed with EtOH (2.3 L)

|

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(CCCOC1=CC=C(C=N1)C1=CC=2C3=C(C=NC2C=C1)N(C(N3C3CCOCC3)=O)C)C

|

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1926 g | |

| YIELD: PERCENTYIELD | 93.2% | |

| YIELD: CALCULATEDPERCENTYIELD | 88.9% |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |